Dde-D-Lys(Fmoc)-OH

Overview

Description

Dde-D-Lys(Fmoc)-OH: is a compound used as an orthogonally protected lysine building block in solid-phase peptide synthesis. It is a derivative of lysine, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, and the side chain amino group is protected by the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group . This dual protection allows for selective deprotection and modification during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Fmoc Protection: The lysine derivative is first protected at the alpha-amino group with the Fmoc group. This is typically achieved by reacting lysine with Fmoc chloride in the presence of a base such as sodium carbonate in a solvent like dimethylformamide (DMF).

Dde Protection: The epsilon-amino group of the lysine is then protected with the Dde group. This involves reacting the Fmoc-protected lysine with Dde chloride in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM).

Industrial Production Methods: The industrial production of Dde-D-Lys(Fmoc)-OH follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Deprotection Reactions: The Fmoc group can be removed by treatment with piperidine in DMF, allowing for further chain extension on the lysine side chain.

Substitution Reactions: The protected lysine can undergo substitution reactions where the protecting groups are selectively removed, and new functional groups are introduced.

Common Reagents and Conditions:

Piperidine in DMF: Used for removing the Fmoc group.

Hydrazine in DMF: Used for removing the Dde group.

Triethylamine in DCM: Used during the protection steps.

Major Products Formed:

Fmoc-Lysine: After removal of the Dde group.

Lysine: After removal of both Fmoc and Dde groups.

Scientific Research Applications

Peptide Synthesis

1.1 Role in Solid-Phase Peptide Synthesis

Dde-D-Lys(Fmoc)-OH is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group for the amino group of lysine, allowing for selective coupling during peptide assembly. The Dde (N2-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)) protecting group can be removed under mild conditions, facilitating the incorporation of additional functional groups or residues at specific positions within the peptide chain. This orthogonal protection strategy is particularly advantageous for synthesizing complex peptides with multiple functional groups .

1.2 Coupling Reactions

In SPPS, this compound is coupled using various coupling reagents such as diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBT). The efficiency of these reactions is often monitored using techniques like the Kaiser test, which indicates the presence of free amino groups . The ability to perform double or triple couplings further enhances the versatility of this compound in constructing intricate peptide sequences.

Stability Studies

2.1 Investigating Protecting Group Stability

Research has demonstrated that the stability of the Dde protecting group under different conditions is critical for successful peptide synthesis. Studies have shown that Dde remains stable during standard Fmoc/tBu protocols but can be selectively deprotected using hydrazine or other mild reagents . Understanding the stability characteristics of this compound aids in optimizing synthesis protocols and minimizing side reactions.

Therapeutic Applications

3.1 Potential in Drug Development

The incorporation of this compound into peptides has implications for drug development, particularly in designing peptides with enhanced bioactivity or specificity. For instance, modified peptides can be engineered to interact with specific biological targets or to exhibit improved pharmacokinetic properties. The ability to introduce diverse functionalities at specific sites allows researchers to tailor peptides for therapeutic applications .

Mechanism of Action

The mechanism of action of Dde-D-Lys(Fmoc)-OH primarily involves its role as a protected lysine derivative in peptide synthesis. The Fmoc group provides temporary protection to the alpha-amino group, allowing for sequential addition of amino acids. The Dde group protects the epsilon-amino group, which can be selectively removed without affecting other protecting groups. This selective deprotection enables the synthesis of complex peptides with specific modifications.

Comparison with Similar Compounds

Fmoc-Lys(Boc)-OH: Another protected lysine derivative where the epsilon-amino group is protected by the tert-butyloxycarbonyl (Boc) group.

Fmoc-Lys(ivDde)-OH: A variant where the Dde group is replaced with the ivDde group, providing different stability and deprotection properties.

Uniqueness:

Selective Deprotection: Dde-D-Lys(Fmoc)-OH offers unique advantages in peptide synthesis due to its orthogonal protection, allowing for selective deprotection and modification.

Biological Activity

Dde-D-Lys(Fmoc)-OH is a specialized compound used primarily in peptide synthesis, particularly through solid-phase peptide synthesis (SPPS). This compound is notable for its unique protective groups, which allow for selective deprotection during peptide assembly, making it a valuable tool in biochemical and pharmaceutical research. This article delves into the biological activity of this compound, examining its role in peptide synthesis, its applications in medicine, and relevant research findings.

Chemical Structure and Properties

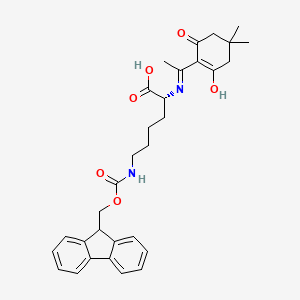

This compound is a derivative of lysine where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, while the side chain amino group is protected by the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group. The molecular formula for this compound is C₃₁H₃₆N₂O₆, and its structure can be represented as follows:

The primary mechanism of action for this compound involves its use as a protected lysine derivative in peptide synthesis. The Fmoc group allows for temporary protection of the alpha-amino group, facilitating the sequential addition of amino acids. The Dde group protects the epsilon-amino group and can be selectively removed without affecting other protecting groups. This selective deprotection enables the synthesis of complex peptides with specific modifications.

Synthetic Routes

The synthesis of this compound typically involves two main steps:

- Fmoc Protection : The lysine derivative is first protected at the alpha-amino group using Fmoc chloride in a basic environment.

- Dde Protection : The epsilon-amino group is then protected using Dde chloride under similar conditions.

These steps ensure high purity and yield through careful control of reaction conditions .

Applications in Medicine and Research

This compound has been utilized in several key areas within biological research:

- Peptide-Based Therapeutics : It plays a crucial role in developing novel peptide-based drugs due to its stability and selective deprotection properties. This stability reduces the risk of side reactions during synthesis.

- Antifungal and Cancer Vaccines : The compound has been used in synthesizing neoglycopeptides and lipopeptides that serve as potential antifungal agents and cancer vaccines.

- Bioconjugation : this compound allows for specific modifications on lysine residues, enabling researchers to create targeted bioconjugates for drug delivery systems .

Research Findings and Case Studies

A variety of studies have highlighted the effectiveness and versatility of this compound in peptide synthesis:

- Comparison with Other Protecting Groups : Research comparing Dde with other protecting groups like ivDde showed that while Dde is easy to cleave, it may exhibit scrambling behavior during Fmoc cleavage. In contrast, ivDde demonstrated higher stability and reduced scrambling, making it preferable for certain applications .

- Peptide Synthesis Efficiency : Studies indicated that using this compound significantly improved the efficiency of synthesizing branched and cyclic peptides compared to traditional methods. This efficiency stems from its orthogonal protection strategy, allowing selective modifications without compromising the integrity of the peptide backbone .

Comparative Analysis

The following table summarizes this compound's properties compared to similar compounds:

| Compound | Protecting Groups | Stability | Scrambling Behavior |

|---|---|---|---|

| This compound | Fmoc (α), Dde (ε) | Moderate | High |

| Fmoc-Lys(Boc)-OH | Boc (ε) | High | Low |

| Fmoc-Lys(ivDde)-OH | ivDde (ε) | Very High | None |

Q & A

Basic Research Questions

Q. What are the roles of the Dde and Fmoc protecting groups in Dde-D-Lys(Fmoc)-OH during peptide synthesis?

- Methodological Answer : The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group of the lysine residue, allowing sequential deprotection under mild basic conditions (e.g., 20% piperidine in DMF) during solid-phase peptide synthesis (SPPS). The Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group protects the ε-amino side chain, which is selectively removed using hydrazine (2% hydrazine hydrate in DMF) without affecting the Fmoc group. This dual protection enables orthogonal synthesis strategies for branched or cyclic peptides .

Q. How should this compound be handled and stored to ensure stability?

- Methodological Answer :

- Storage : Store in a sealed container at ≤25°C in a dry, well-ventilated area. Avoid exposure to moisture and strong oxidizing agents .

- Handling : Use NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and eye protection to minimize inhalation or skin contact. Ensure proper ventilation to avoid dust formation during weighing .

Q. Which solvents are optimal for dissolving this compound in SPPS?

- Methodological Answer : The compound is typically dissolved in DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at concentrations of 0.1–0.3 M. Pre-dissolving in a minimal volume of DMSO (1–2 mL/g) followed by dilution with DMF improves solubility and coupling efficiency. Avoid aqueous buffers, as they may prematurely hydrolyze the Dde group .

Q. What are the standard deprotection conditions for Fmoc and Dde groups?

- Methodological Answer :

- Fmoc Removal : Treat with 20% piperidine in DMF (2 × 5 min) under agitation. Monitor completeness via UV absorbance at 301 nm (characteristic Fmoc-piperidine adduct) .

- Dde Removal : Use 2% hydrazine hydrate in DMF (2 × 10 min). Validate deprotection via Kaiser test or LC-MS to confirm ε-amine availability .

Advanced Research Questions

Q. How can orthogonal protection strategies be designed using this compound in complex peptide sequences?

- Methodological Answer : Combine this compound with other orthogonally protected residues (e.g., Alloc, ivDde) for multi-directional synthesis. For example:

- Step 1 : Synthesize the main chain using Fmoc-SPPS.

- Step 2 : Remove Dde with hydrazine, then couple a side-chain modification (e.g., biotin, fluorophore).

- Step 3 : Remove Fmoc to extend the peptide backbone.

This approach minimizes side reactions in branched peptides or post-translational modifications .

Q. What side reactions occur during Fmoc removal in the presence of the Dde group, and how can they be mitigated?

- Methodological Answer :

- Observed Issues : Prolonged piperidine exposure may partially hydrolyze the Dde group, leading to ε-amine premature deprotection.

- Mitigation : Optimize piperidine exposure time (≤10 min total) and monitor via HPLC-MS. Use 0.1 M HOBt (hydroxybenzotriazole) in DMF to suppress diketopiperazine formation during backbone assembly .

Q. How can coupling efficiency of this compound be optimized in automated SPPS?

- Methodological Answer :

- Coupling Protocol : Use a 3-fold molar excess of the amino acid, activated with HBTU/HOBt/DIPEA (1:1:2 ratio) in DMF. Double coupling (2 × 30 min) is recommended for sterically hindered sequences.

- Monitoring : Perform Kaiser tests after each coupling. If incomplete, switch to stronger activators like PyAOP or heat-assisted coupling (50°C) .

Q. How to analyze the stability of this compound under varying SPPS conditions?

- Methodological Answer :

- HPLC-MS Analysis : Monitor degradation products (e.g., free lysine, Fmoc-D-Lys-OH) under acidic (0.1% TFA) and basic (piperidine) conditions.

- Stability Data :

| Condition | Degradation (%) at 24 hrs |

|---|---|

| 20% Piperidine in DMF | <5% |

| 2% Hydrazine in DMF | <2% |

| 0.1 M TFA/DCM | 10–15% |

- Recommendation : Avoid prolonged TFA exposure during resin cleavage to preserve Dde integrity .

Properties

IUPAC Name |

(2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)33-25(29(36)37)14-8-9-15-32-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,32,38)(H,36,37)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGADLBSAXYSSH-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=N[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.